C6-Regiochemistry Confers Superior Selectivity Index Potential: Evidence from 6-Substituted Uracil Anti-HIV Agents
No direct head-to-head comparison between this compound and its N1-isomer is published. However, class-level evidence from the closely related 6-substituted uracil series demonstrates that C6-substitution yields high antiviral selectivity indices (SI). In the study by Nesterova et al., 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil exhibited an EC50 of 0.069 µM and an SI of 658 in MT-4 cells [1]. The importance of the C6 substitution for maintaining potency and selectivity is well-documented in this chemical class.
| Evidence Dimension | Antiviral selectivity index (CC50/EC50) in MT-4 cells |
|---|---|
| Target Compound Data | No direct data available for 6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
| Comparator Or Baseline | 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil: EC50 = 0.069 µM, SI = 658 vs. 1-substituted 6-aminouracil derivatives (SI ≥ 1923 in similar assays, ref. [1]) |
| Quantified Difference | C6-substitution is required for high SI; N1-alkylation alone is insufficient |
| Conditions | Anti-HIV-1 assay in MT-4 cell line; virus-induced cytopathogenicity inhibition |
Why This Matters
The C6 position is a critical determinant of antiviral selectivity, suggesting that this compound's C6-THF substitution could confer similar target selectivity advantages over N1-substituted analogs.
- [1] Nesterova O, Babaskin D, Tikhonova Y, et al. Effect of N'-Benzyl Substituted Uracil and the Analogues on HIV-1 Inhibition. Res J Pharm Tech. 2021;14(5):2656-2664. View Source
